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Compound of Interest

Compound Name:
2-Bromo-5-chlorophenylboronic

acid

Cat. No.: B573107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and

applications of 2-Bromo-5-chlorophenylboronic acid, a versatile reagent in modern organic

synthesis.

Chemical and Physical Properties
2-Bromo-5-chlorophenylboronic acid is a halogenated arylboronic acid that serves as a key

building block in the construction of complex organic molecules, particularly in the formation of

carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

Table 1: General and Physical Properties of 2-Bromo-5-chlorophenylboronic acid
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Property Value Reference

CAS Number 1217501-18-2 [1]

Molecular Formula C₆H₅BBrClO₂ [1]

Molecular Weight 235.27 g/mol [1]

Physical Form Solid

Purity ≥98%

Melting Point
77-78 °C (estimated for a

similar compound)
[1]

Storage Temperature 2-8°C, under inert atmosphere

Table 2: Spectroscopic Data (Predicted) for 2-Bromo-5-chlorophenylboronic acid

Spectrum Type Predicted Data

¹H NMR (CDCl₃) δ 8.17 (br s, 2H, B(OH)₂), 7.6-7.8 (m, 3H, Ar-H)

¹³C NMR (CDCl₃)
δ 125-140 (Ar-C), C-B bond may not be

observed

IR (KBr)

3300-3500 cm⁻¹ (O-H stretch, broad), 1350-

1450 cm⁻¹ (B-O stretch), 1000-1100 cm⁻¹ (B-C

stretch)

Mass Spec (EI)
m/z 234/236/238 (M⁺), fragmentation by loss of

H₂O, Br, Cl

Synthesis and Purification
General Synthesis Protocol via Grignard Reaction
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard

reagent with a trialkyl borate.[2]

Experimental Workflow: Synthesis of Arylboronic Acids
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Caption: General workflow for the synthesis of arylboronic acids.

Detailed Methodology:

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g.,

nitrogen or argon), magnesium turnings are added. A solution of the corresponding aryl

halide (e.g., 1-bromo-4-chloro-2-iodobenzene for the target molecule) in an anhydrous ether
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solvent (e.g., THF or diethyl ether) is added dropwise. The reaction is initiated, if necessary,

with a small crystal of iodine or gentle heating.

Boration: The freshly prepared Grignard reagent is then added slowly to a solution of a

trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous ether at a low

temperature (typically -78 °C).

Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M

HCl).

Work-up and Extraction: The aqueous layer is extracted with an organic solvent like diethyl

ether. The combined organic layers are washed with brine, dried over an anhydrous drying

agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

Purification: The crude product is then purified by recrystallization from an appropriate

solvent system (e.g., water, or a mixture of an organic solvent and water).[3]

Purification of Boronic Acids
Boronic acids can often be purified by recrystallization.[3] An alternative method involves

converting the crude boronic acid to its boronate salt with a base, followed by extraction to

remove non-acidic impurities. The pure boronic acid is then regenerated by acidification.

Applications in Suzuki-Miyaura Cross-Coupling
Reactions
2-Bromo-5-chlorophenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling

reactions, which form a carbon-carbon bond between an organoboron compound and an

organohalide, catalyzed by a palladium complex.[4][5]

General Suzuki-Miyaura Coupling Protocol
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
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Purification:
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Click to download full resolution via product page

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

Reaction Setup: In a reaction vessel, 2-Bromo-5-chlorophenylboronic acid (1.0-1.5

equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-

5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[6]

Solvent Addition: A degassed solvent system, such as a mixture of toluene, ethanol, and

water, is added.[6]

Reaction Conditions: The reaction mixture is thoroughly deoxygenated by bubbling with an

inert gas (e.g., argon or nitrogen) and then heated to a temperature typically ranging from 80

to 110 °C. The reaction progress is monitored by an appropriate analytical technique such as

TLC or GC-MS.
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Work-up: Upon completion, the reaction is cooled to room temperature, and water is added.

The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed with brine, dried over an anhydrous drying agent, and concentrated under

reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium

complex.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Safety and Handling
2-Bromo-5-chlorophenylboronic acid should be handled with care in a well-ventilated area,

and appropriate personal protective equipment (PPE) should be worn.

Table 3: Hazard Information for 2-Bromo-5-chlorophenylboronic acid

Hazard Description

Signal Word Warning

Hazard Statements
H302: Harmful if swallowed. H312: Harmful in

contact with skin. H332: Harmful if inhaled.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray. P280: Wear

protective gloves/protective clothing/eye

protection/face protection. P301+P312: IF

SWALLOWED: Call a POISON CENTER or

doctor/physician if you feel unwell. P302+P352:

IF ON SKIN: Wash with plenty of soap and

water. P304+P340: IF INHALED: Remove

person to fresh air and keep comfortable for

breathing.

For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided

by the supplier.

Conclusion
2-Bromo-5-chlorophenylboronic acid is a valuable and versatile building block in organic

synthesis. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient

construction of complex molecular architectures, making it a crucial reagent for researchers in

drug discovery and materials science. Proper handling and adherence to safety protocols are

essential when working with this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1217501-18-2|2-Bromo-5-chlorophenylboronic acid|2-Bromo-5-chlorophenylboronic acid|-
范德生物科技公司 [bio-fount.com]

2. rose-hulman.edu [rose-hulman.edu]

3. researchgate.net [researchgate.net]

4. chem.libretexts.org [chem.libretexts.org]

5. fishersci.com [fishersci.com]

6. benchchem.com [benchchem.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-
chlorophenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573107#what-are-the-properties-of-2-bromo-5-
chlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

